κ-Opioid Receptor Affinity: (S)-Enantiomer-Containing Ligands Show Sub-Nanomolar Potency
In a study of aminobenzyloxyarylamides as κ-opioid receptor (KOR) antagonists, the compound (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide—which incorporates the 2-(3-fluorophenyl)pyrrolidine pharmacophore in the (S)-configuration—exhibited potent KOR binding . This evidence establishes the importance of both the 3-fluorophenyl regioisomer and the correct enantiomer for target engagement; the (R)-2-(3-fluorophenyl)pyrrolidine scaffold provides a distinct stereochemical option for exploring SAR and may yield different pharmacological profiles when incorporated into final compounds.
| Evidence Dimension | κ-opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured for (R)-2-(3-fluorophenyl)pyrrolidine hydrochloride; used as chiral building block for ligand synthesis. |
| Comparator Or Baseline | (S)-3-fluoro-4-(4-((2-(3-fluorophenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide: Ki = 0.565 nM (KOR) |
| Quantified Difference | The (S)-configured pyrrolidine-containing ligand achieves sub-nanomolar KOR binding, establishing the 2-(3-fluorophenyl)pyrrolidine pharmacophore as competent for high-affinity receptor engagement; the (R)-enantiomer offers a complementary stereochemical probe for differential SAR exploration. |
| Conditions | Receptor binding assay in Chinese hamster ovary (CHO) cells expressing cloned human κ-, μ-, and δ-opioid receptors. |
Why This Matters
The demonstration that a 2-(3-fluorophenyl)pyrrolidine-containing ligand achieves Ki = 0.565 nM at KOR validates the 3-fluorophenyl regioisomer as a viable pharmacophore, while the (R)-enantiomer provides a distinct stereochemical alternative for SAR programs requiring a different binding orientation.
